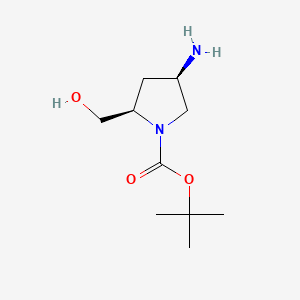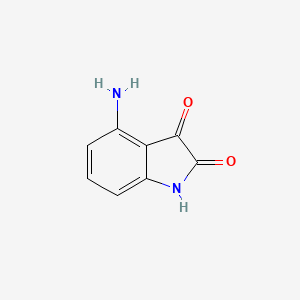
3-Chloro-4-cyanopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyanopicolinic acid is a chemical compound with the molecular formula C7H3ClN2O2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a cyano group at the fourth position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyanopicolinic acid typically involves the chlorination of 4-cyanopicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyanopicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-cyanopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.
Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), solvents like water or acetic acid.
Major Products:
Substitution: 3-Amino-4-cyanopicolinic acid, 3-Thio-4-cyanopicolinic acid.
Reduction: 3-Chloro-4-aminopicolinic acid.
Oxidation: this compound derivatives with oxo groups.
Applications De Recherche Scientifique
3-Chloro-4-cyanopicolinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions are mediated by the functional groups present on the compound, including the chlorine and cyano groups .
Comparaison Avec Des Composés Similaires
- 3-Chloro-6-hydroxypicolinic acid
- 3-Chloro-5-fluoropicolinic acid
- 3-Chloro-5-methoxypicolinic acid
- 3,5-Dichloropyridine-2-carboxylic Acid
- 3-Chloro-5-(trifluoromethyl)picolinic acid
- 3-Chloro-5-nitropicolinic acid
Comparison: 3-Chloro-4-cyanopicolinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the cyano group enhances its ability to participate in nucleophilic substitution reactions, while the chlorine atom provides a site for further functionalization .
Propriétés
IUPAC Name |
3-chloro-4-cyanopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-4(3-9)1-2-10-6(5)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQMNVZWKLJGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8054121.png)
![tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8054123.png)

![(4-oxo-1H-pyrido[2,3-d]pyrimidin-2-yl)azanium;chloride](/img/structure/B8054144.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine hydrochloride](/img/structure/B8054151.png)








![8-Bromo-4-chloropyrido[4,3-d]pyrimidine](/img/structure/B8054193.png)
